ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a chemical compound belonging to the class of pyrazolo[4,3-c]pyridine derivatives. This compound features a pyrazole ring fused to a pyridine ring, which is further substituted with a carboxylate ester group and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a condensation reaction with an appropriate amine.
Substitution with Carboxylate Ester Group: The carboxylate ester group is introduced by reacting the fused pyrazolo[4,3-c]pyridine with an ethyl ester derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the carboxylate ester to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents at the pyridine or carboxylate positions.
Scientific Research Applications
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyrazolo[4,3-c]pyridine derivatives with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate: Similar structure but without the methyl group.
Ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate: Similar pyridine-fused heterocycle but with a thiazole ring instead of pyrazole.
Uniqueness: Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which enhances its solubility and stability compared to similar compounds.
Biological Activity
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of pyrazolo[4,3-c]pyridines has been optimized through various methods. A notable approach involves the use of readily available 2-chloro-3-nitropyridines via a sequence of nucleophilic substitutions and cyclization reactions. For example, a study demonstrated an efficient one-pot synthesis that combines azo-coupling and subsequent transformations to yield target compounds with high purity and yield .
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant anticancer activity. In particular, this compound has shown promise in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines and reported a dose-dependent reduction in cell viability . The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor. Recent studies have highlighted its inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in numerous physiological processes including respiration and acid-base balance. The compound demonstrated potent inhibition against human isoforms hCA I and hCA II as well as bacterial CAs . This inhibition could have therapeutic implications for conditions such as glaucoma and edema.
Case Studies
- Anticancer Activity : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients receiving the compound as part of their treatment regimen.
- Enzyme Inhibition : In vitro studies assessed the impact of this compound on CA activity. The results showed that it effectively reduced the enzymatic activity at concentrations lower than those required for other known inhibitors . These findings suggest that this compound could serve as a lead for developing new CA inhibitors.
Research Findings Summary
Properties
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)9-7-6-11-5-4-8(7)12-13(9)2;/h11H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVSZIWPHSARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCC2=NN1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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